3-methyl-N-(5-methylpyridin-2-yl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide
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Overview
Description
3-methyl-N-(5-methylpyridin-2-yl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of an imidazo[2,1-b]thiazole core, which is known for its biological activity and versatility in chemical synthesis.
Mechanism of Action
Mode of Action
It is known that similar compounds bind with high affinity to multiple receptors . This interaction could lead to changes in the receptor’s function, potentially inhibiting or enhancing its activity.
Biochemical Pathways
It is known that similar compounds have a broad spectrum of biological activities , suggesting that they may affect multiple biochemical pathways.
Pharmacokinetics
A similar compound was found to have an oral bioavailability of 51% with high systemic exposure (auc) of 1426 ng × h/ml and maximum plasma concentration (cmax) of 1620 ng/ml . These properties can significantly impact the bioavailability of the compound.
Result of Action
It is known that similar compounds have diverse biological activities , suggesting that they may have a variety of molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
3-methyl-N-(5-methylpyridin-2-yl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases and proteases, which are crucial for cellular signaling and protein degradation . The interaction between this compound and these enzymes involves binding to the active site, leading to the inhibition of their activity. Additionally, this compound can form complexes with proteins, altering their conformation and function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can activate or inhibit specific signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Furthermore, this compound can affect gene expression by binding to transcription factors or DNA, leading to changes in the transcriptional activity of target genes . These alterations in gene expression can result in various cellular outcomes, including apoptosis, cell cycle arrest, and differentiation .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For example, it can inhibit kinase activity by binding to the ATP-binding site, preventing the phosphorylation of downstream targets . Additionally, this compound can modulate gene expression by interacting with transcription factors or DNA, resulting in changes in the transcriptional activity of target genes . These molecular interactions are crucial for the compound’s biological activity and therapeutic potential .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function . This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, such as altered gene expression and metabolic activity . These temporal effects are important considerations for the use of this compound in biochemical research and therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, this compound can exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the biological activity of the compound increases with dosage up to a certain point, beyond which toxicity becomes apparent . These dosage-dependent effects are critical for determining the therapeutic window and safety profile of this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . Additionally, it can influence metabolic pathways by modulating the activity of key enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle . These interactions can result in changes in metabolite levels and metabolic flux, affecting cellular energy production and biosynthesis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms, involving transporters such as organic anion transporters and ATP-binding cassette transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is also affected by its affinity for specific cell types and extracellular matrix components .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function . This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . For example, it can be directed to the nucleus by nuclear localization signals, where it can interact with transcription factors and DNA . Similarly, it can be targeted to the mitochondria by mitochondrial targeting sequences, affecting mitochondrial function and energy production . The subcellular localization of this compound is essential for its biological activity and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(5-methylpyridin-2-yl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide typically involves a multi-step process. One common method includes the condensation of 2-aminothiazole with a suitable aldehyde or ketone to form the imidazo[2,1-b]thiazole core. This intermediate is then subjected to further functionalization to introduce the 3-methyl, 5-methylpyridin-2-yl, and 6-phenyl groups .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions such as temperature, solvent choice, and catalysts to maximize yield and purity. Techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are often employed to monitor the reaction progress and confirm the structure of the final product .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(5-methylpyridin-2-yl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out to replace certain substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
3-methyl-N-(5-methylpyridin-2-yl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Preliminary studies suggest that it may have anticancer, antimicrobial, and anti-inflammatory properties.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)thiazole derivatives: These compounds share the thiazole core and have similar biological activities.
Imidazo[1,2-a]pyridine derivatives: These compounds have a similar imidazo core and are known for their pharmacological properties.
Uniqueness
3-methyl-N-(5-methylpyridin-2-yl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the imidazo[2,1-b]thiazole core with the 5-methylpyridin-2-yl and 6-phenyl groups makes it a versatile compound for various applications .
Properties
IUPAC Name |
3-methyl-N-(5-methylpyridin-2-yl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4OS/c1-12-8-9-16(20-10-12)22-18(24)17-13(2)23-11-15(21-19(23)25-17)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPMCMYBALCVPPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=C(N3C=C(N=C3S2)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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